2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde
Overview
Description
2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is a benzaldehyde derivative, characterized by the presence of a morpholine ring substituted with two methyl groups at the 2 and 6 positions. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde typically involves the reaction of 2,6-dimethylmorpholine with benzaldehyde under specific conditions. One common method includes:
Starting Materials: 2,6-Dimethylmorpholine and benzaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction mixture is heated to an appropriate temperature, often around 80-100°C, and stirred for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, often in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products
Oxidation: 2-(2,6-Dimethylmorpholin-4-yl)benzoic acid.
Reduction: 2-(2,6-Dimethylmorpholin-4-yl)benzyl alcohol.
Substitution: Products such as 2-(2,6-Dimethylmorpholin-4-yl)-4-nitrobenzaldehyde or 2-(2,6-Dimethylmorpholin-4-yl)-4-bromobenzaldehyde.
Scientific Research Applications
2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)benzaldehyde: Lacks the methyl groups on the morpholine ring, which may affect its reactivity and biological activity.
2-(2,6-Dimethylmorpholin-4-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of a benzaldehyde group, leading to different chemical properties and reactivity.
Uniqueness
2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde is unique due to the presence of both the dimethyl-substituted morpholine ring and the benzaldehyde group. This combination imparts specific chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions in various applications .
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-7-14(8-11(2)16-10)13-6-4-3-5-12(13)9-15/h3-6,9-11H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCXWWYPBOWKLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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